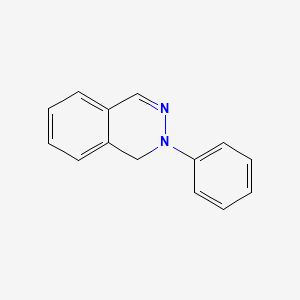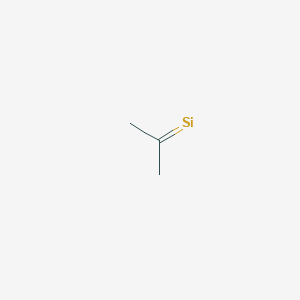![molecular formula C25H21NO B14272617 Phenol, 2-[(triphenylmethyl)amino]- CAS No. 135067-86-6](/img/structure/B14272617.png)
Phenol, 2-[(triphenylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(triphenylmethyl)amino]- is an organic compound with the molecular formula C25H21NO. It contains a phenol group attached to a triphenylmethylamino group. This compound is known for its unique structure, which includes 30 non-hydrogen bonds, 24 aromatic bonds, and a secondary aromatic amine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2-[(triphenylmethyl)amino]- can be synthesized through nucleophilic aromatic substitution reactions. These reactions involve the replacement of a substituent in an aromatic ring by a nucleophile. The reaction conditions typically require a strongly electron-attracting group on the aromatic ring and a strongly basic nucleophilic reagent .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[(triphenylmethyl)amino]- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Oxidation: Phenols can be oxidized to quinones, which are valuable due to their redox properties.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is commonly used for the oxidation of phenols to quinones.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Applications De Recherche Scientifique
Phenol, 2-[(triphenylmethyl)amino]- has various applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Phenol, 2-[(triphenylmethyl)amino]- involves its ability to undergo electrophilic aromatic substitution and redox reactions. The hydroxyl group in the phenol ring activates the aromatic ring towards electrophilic substitution, while the triphenylmethylamino group can participate in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Uniqueness
Phenol, 2-[(triphenylmethyl)amino]- is unique due to its combination of a phenol group with a triphenylmethylamino group, which imparts distinct chemical properties and reactivity compared to simpler phenolic compounds .
Propriétés
Numéro CAS |
135067-86-6 |
|---|---|
Formule moléculaire |
C25H21NO |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-(tritylamino)phenol |
InChI |
InChI=1S/C25H21NO/c27-24-19-11-10-18-23(24)26-25(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,26-27H |
Clé InChI |
PVRVFLNGWIEYEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)


![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
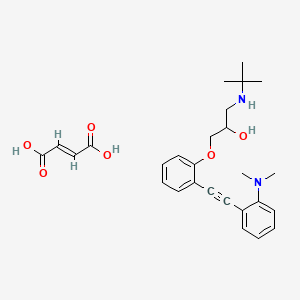
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)
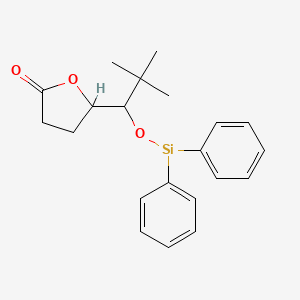
![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)
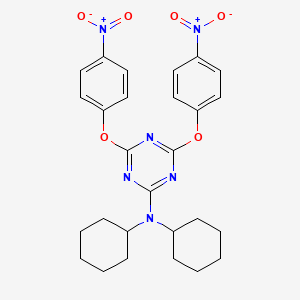
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)

